
PfKRS1-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PfKRS1-IN-5 is a selective inhibitor of both Plasmodium and Cryptosporidium lysyl-tRNA synthetase which clears parasites from mouse models of malaria and cryptosporidiosis infection.
Wissenschaftliche Forschungsanwendungen
In Vitro Efficacy
In vitro studies have demonstrated that PfKRS1-IN-5 exhibits potent activity against P. falciparum. The compound has an IC50 value of approximately 0.015 µM against PfKRS1 and an EC50 of 0.27 µM in whole-cell assays, indicating its effectiveness in inhibiting both the enzyme and the parasite's growth . Furthermore, it has been shown to retain activity against chloroquine-resistant strains of P. falciparum, making it a potential candidate for treating resistant malaria cases .
In Vivo Studies
The efficacy of this compound has also been validated in vivo using mouse models. In these studies, oral administration led to significant reductions in parasitemia levels, demonstrating its potential as an effective therapeutic agent for malaria. The compound was tested in SCID mouse models, where it displayed a daily effective dose (ED90) of 1.5 mg/kg over four days .
Structural Insights
Structural biology techniques such as X-ray crystallography and molecular dynamics simulations have provided insights into the binding interactions between this compound and its target enzyme. These studies highlight the structural homology between PfKRS1 and other apicomplexan KRSs, enabling the design of inhibitors that can potentially target multiple pathogens, including Cryptosporidium parvum .
Case Study 1: Antimalarial Activity
A study focused on the antimalarial activity of this compound revealed that it effectively inhibited the growth of P. falciparum cultures, including strains resistant to standard treatments like chloroquine and atovaquone. The compound's selectivity was confirmed by comparing its activity against human liver cells (HepG2), where it showed significantly less toxicity .
Case Study 2: Pathogen Hopping
Research has indicated that this compound could be repurposed for treating cryptosporidiosis due to its activity against C. parvum. The structural similarities between PfKRS1 and CpKRS allow for potential cross-pathogen applications, highlighting the versatility of this compound in combating various apicomplexan infections .
Comparative Data Table
Parameter | This compound | Cladosporin | Human Lysyl-tRNA Synthetase |
---|---|---|---|
IC50 (PfKRS1) | 0.015 µM | 0.027 µM | 1.8 µM |
EC50 (Whole Cell) | 0.27 µM | 0.51 µM | 49 µM |
Selectivity Ratio | 120-fold | 180-fold | N/A |
Effective Dose (ED90) | 1.5 mg/kg | N/A | N/A |
Eigenschaften
Molekularformel |
C17H16F3NO4 |
---|---|
Molekulargewicht |
355.31 |
IUPAC-Name |
N-((4,4-Difluoro-1-hydroxycyclohexyl)methyl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide |
InChI |
InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |
InChI-Schlüssel |
PJBRCGHQNUWERQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=C(O1)C=CC(F)=C2)=O)NCC3(O)CCC(F)(F)CC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PfKRS1-IN 5; PfKRS1 IN-5; PfKRS1-IN-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.